

Application Notes and Protocols for the Analysis of 4-Bromonicotinic Acid

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Compound of Interest

Compound Name: 4-Bromonicotinic acid

Cat. No.: B102462

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This document provides detailed methodologies for the quantitative analysis of **4-bromonicotinic acid** using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Application Note 1: Analysis of 4-Bromonicotinic Acid by Reverse-Phase HPLC-UV

1. Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For organic acids like **4-bromonicotinic acid**, reverse-phase HPLC is a robust method for separation and quantification.^[1] This method separates compounds based on their hydrophobic interactions with the stationary phase.^[1] The protocol outlined below details a stability-indicating HPLC method suitable for quantifying **4-bromonicotinic acid** in bulk materials or formulated products. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines.^{[2][3]}

2. Experimental Protocol

2.1. Equipment and Reagents

- Equipment:

- HPLC system with a UV or Diode Array Detector (DAD)[[4](#)]
- Analytical balance
- Sonicator
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm, PTFE or nylon)
- Reagents:
 - **4-Bromonicotinic acid** reference standard (Purity ≥95%)[[5](#)]
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ortho-phosphoric acid (AR grade)
 - Water (Milli-Q or equivalent HPLC grade)

2.2. Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the HPLC analysis.

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)[6]
Mobile Phase	A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[4][7]
Gradient	Isocratic or Gradient (e.g., 65% A / 35% B)[4]
Flow Rate	1.0 mL/min[6]
Column Temperature	30 °C[3]
Injection Volume	10 μ L
Detection	UV at 265 nm
Run Time	~10 minutes

2.3. Preparation of Solutions

- Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of ortho-phosphoric acid in HPLC-grade water. Filter and degas before use.
- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **4-bromonicotinic acid** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution. [8]
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 μ g/mL) by diluting the standard stock solution with the mobile phase.
- Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to 10 mg of **4-bromonicotinic acid** and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the diluent (50:50 acetonitrile/water), sonicate for 15 minutes, allow to cool to room temperature, and dilute to the mark. Filter the solution through a 0.45 μ m syringe filter before injection.[4]

2.4. Method Validation Summary

The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][7]

Parameter	Specification	Typical Acceptance Criteria
Linearity & Range	1 - 50 $\mu\text{g}/\text{mL}$	$R^2 \geq 0.999$ [7]
Precision (RSD)	System Precision (n=6 injections)Method Precision (n=6 preparations)[2]	$\leq 2.0\%$ [9]
Accuracy (% Recovery)	Spiked samples at 80%, 100%, and 120% of the target concentration.[2]	98.0% - 102.0%
LOD	Based on Signal-to-Noise ratio of 3:1[2]	Report Value
LOQ	Based on Signal-to-Noise ratio of 10:1[2]	Report Value
Specificity	The peak for 4-bromonicotinic acid should be pure and free from interference from placebo or degradation products.	No interference at RT

3. HPLC Workflow Diagram



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Caption: Workflow for the HPLC-UV analysis of **4-bromonicotinic acid**.

Application Note 2: Analysis of 4-Bromonicotinic Acid by GC-MS

1. Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity. However, polar and non-volatile compounds like **4-bromonicotinic acid** require a derivatization step to increase their volatility and thermal stability for GC analysis.^{[8][10]} Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced by a trimethylsilyl (TMS) group.^[10] This protocol describes a GC-MS method for the analysis of **4-bromonicotinic acid** after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Experimental Protocol

2.1. Equipment and Reagents

- Equipment:
 - GC-MS system with an Electron Ionization (EI) source
 - Heating block or oven
 - Autosampler vials with inserts
 - Microsyringes
- Reagents:
 - **4-Bromonicotinic acid** reference standard
 - N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS^[11]
 - Pyridine or Acetonitrile (Anhydrous, GC grade)
 - Hexane (GC grade)

2.2. Derivatization Procedure

- Drying: Place an accurately weighed amount of sample or standard (approx. 1 mg) into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream

of nitrogen.

- Reagent Addition: Add 200 μ L of anhydrous pyridine (or acetonitrile) to dissolve the residue.
- Silylation: Add 100 μ L of BSTFA (+1% TMCS) to the vial.[11]
- Reaction: Tightly cap the vial and heat at 70-75 °C for 45 minutes to ensure complete derivatization.[10]
- Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS injection.

2.3. GC-MS Instrumental Conditions

The following table summarizes the key parameters for the GC-MS analysis.

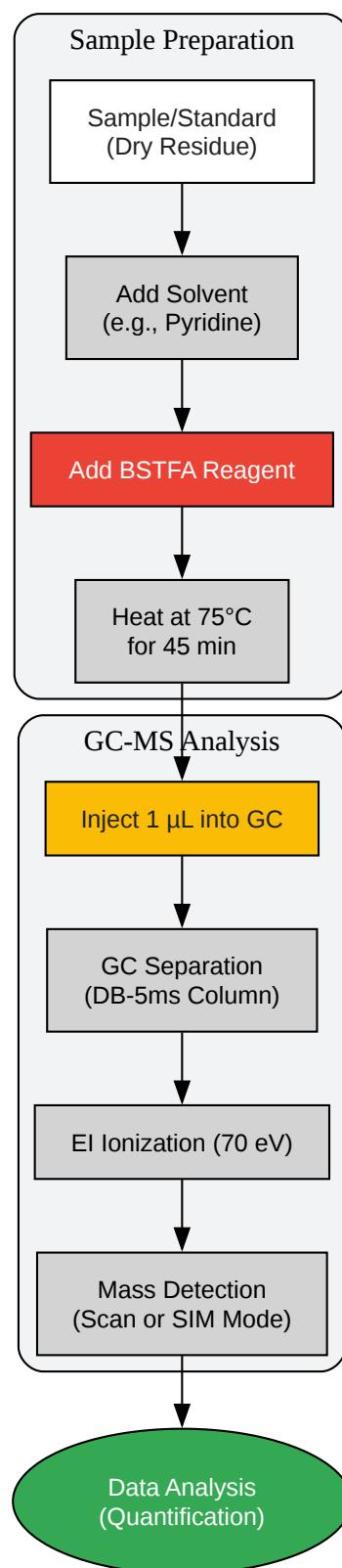
Parameter	Recommended Conditions
GC Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)[12]
Inlet Temperature	250 °C[12]
Injection Mode	Split (e.g., 20:1 ratio) or Splitless
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.0 mL/min[12]
Oven Program	Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[12][13]
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions	To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and characteristic fragments)

2.4. Method Validation Summary

Quantitative data should be generated using the SIM mode for enhanced sensitivity and selectivity.

Parameter	Specification	Typical Acceptance Criteria
Linearity & Range	Based on the response of the derivatized analyte.	$R^2 \geq 0.995$
Precision (RSD)	System Precision (n=6 injections)Method Precision (n=6 preparations including derivatization)	$\leq 5.0\%$
Accuracy (% Recovery)	Spiked samples subjected to the full sample preparation and derivatization process.	95.0% - 105.0%
LOD	Based on Signal-to-Noise ratio of 3:1 in SIM mode. [2]	Report Value
LOQ	Based on Signal-to-Noise ratio of 10:1 in SIM mode. [2]	Report Value
Specificity	The mass spectrum and retention time of the sample peak must match that of the derivatized reference standard.	Confirmed Match

3. GC-MS Workflow Diagram



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Caption: Workflow for the GC-MS analysis of **4-bromonicotinic acid** via silylation.

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